3-(3,3-Difluoroazetidin-1-yl)pyrrolidine hydrochloride

pKa basicity ionization state

Researchers often face SAR derailment when substituting fluorinated amines without accounting for pKa shifts. 3-(3,3-Difluoroazetidin-1-yl)pyrrolidine hydrochloride (CAS 1784688-01-2) solves this as a precisely modulated secondary amine. Key differentiation: • Achieves a ~3-unit pKa reduction vs. non-fluorinated analog to avoid lysosomal trapping. • Exhibits distinct microsomal clearance useful for soft drug or topical agent design. • Directly applicable in amide couplings/reductive aminations without deprotection. Procurement alert: Verify CAS 1784688-01-2 to prevent delivery of the regioisomer CAS 1403766-97-1, which has different reactivity.

Molecular Formula C7H13ClF2N2
Molecular Weight 198.64 g/mol
Cat. No. B11902382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,3-Difluoroazetidin-1-yl)pyrrolidine hydrochloride
Molecular FormulaC7H13ClF2N2
Molecular Weight198.64 g/mol
Structural Identifiers
SMILESC1CNCC1N2CC(C2)(F)F.Cl
InChIInChI=1S/C7H12F2N2.ClH/c8-7(9)4-11(5-7)6-1-2-10-3-6;/h6,10H,1-5H2;1H
InChIKeyPRZBQQSAPAWGQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,3-Difluoroazetidin-1-yl)pyrrolidine HCl: Fluorinated Bicyclic Amine Building Block


3-(3,3-Difluoroazetidin-1-yl)pyrrolidine hydrochloride (CAS 1784688-01-2) is a saturated heterocyclic amine that combines a pyrrolidine ring with a gem‑difluorinated azetidine substituent, supplied as the hydrochloride salt . This compound belongs to the class of fluorinated bicyclic amines that are increasingly used as building blocks in medicinal chemistry to modulate basicity, lipophilicity, and metabolic stability while preserving the hydrogen‑bonding capacity of the amine [1].

Why Generic Substitution Fails for This Building Block


Although several azetidine‑pyrrolidine hybrids are commercially available as research intermediates, their physicochemical and metabolic profiles diverge significantly depending on the position of fluorination and the connectivity of the two rings [1]. The gem‑difluoro substitution on the azetidine ring sharply reduces amine basicity (ΔpKa ≈ 2–4 units relative to the non‑fluorinated analogue) and alters intrinsic microsomal clearance in ways that are not replicated by the 3‑fluoroazetidine, the 3,3‑difluoro regioisomer, or the unsubstituted bicyclic scaffold [2]. Consequently, a procurement decision that treats these building blocks as interchangeable risks introducing an amine with a fundamentally different ionization state, lipophilicity, and metabolic rate into the synthetic sequence, potentially derailing a structure‑activity relationship program.

Quantitative Differentiation: pKa, LogP, Metabolic Stability, and Regiochemistry


Reduced Amine Basicity vs. Non‑Fluorinated Analog

The electron‑withdrawing effect of the two fluorine atoms on the azetidine ring substantially lowers the basicity of the pyrrolidine nitrogen. The non‑fluorinated analogue 3-(azetidin-1-yl)pyrrolidine exhibits a predicted pKa of 10.28 , while the 3,3‑difluoro derivative is predicted to have a pKa near 7.12 . This ~3‑unit drop means that at physiological pH the fluorinated compound is predominantly deprotonated, whereas the des‑fluoro comparator remains extensively protonated.

pKa basicity ionization state medicinal chemistry

Modulated Lipophilicity vs. Non‑Fluorinated Scaffold

Fluorination also modulates lipophilicity. The non‑fluorinated scaffold 3-(azetidin-1-yl)pyrrolidine has a computed LogP of approximately 0.2 [1]. In contrast, the 3,3‑difluoroazetidine moiety itself possesses a computed LogP of 0.2 (PubChem) to experimental values near 1.0 , and the target compound, which incorporates both the fluorinated azetidine and the pyrrolidine ring, is expected to exhibit a higher LogP than the des‑fluoro homolog, consistent with the well‑established effect of geminal fluorination on lipophilicity.

LogP lipophilicity CNS permeability drug-likeness

Exceptionally High Intrinsic Microsomal Clearance

A systematic study of mono‑ and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that nearly all fluorinated analogues retained high metabolic stability in human liver microsomes, **with the single exception of the 3,3‑difluoroazetidine derivative**, which showed significantly elevated intrinsic clearance (CLint) [1]. While the exact CLint value for 3-(3,3-difluoroazetidin-1-yl)pyrrolidine hydrochloride was not separately reported, the data indicate that the 3,3‑difluoroazetidine substructure carries a metabolic liability not shared by mono‑fluorinated or non‑fluorinated congeners.

metabolic stability intrinsic clearance liver microsomes ADME

Regiochemical Distinction from 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine

A common procurement confusion arises between 3-(3,3-difluoroazetidin-1-yl)pyrrolidine (CAS 1784688-01-2) and its regioisomer 1-(azetidin-3-yl)-3,3-difluoropyrrolidine (CAS 1403766-97-1). In the target compound, the difluoroazetidine ring is attached via its nitrogen to the 3‑position of the pyrrolidine ring, whereas in the regioisomer the azetidine nitrogen links to the pyrrolidine 1‑position and the fluorine atoms reside on the pyrrolidine ring . This connectivity difference alters the pKa and LogP of both nitrogen centers, leading to distinct physicochemical profiles. The hydrochloride salt form (mono‑HCl vs. di‑HCl) further affects solubility, hygroscopicity, and compatibility with coupling reactions.

regioisomerism structural isomer procurement synthetic intermediate

Optimal Procurement Scenarios in Drug Discovery


Programs Requiring Attenuated Amine Basicity

When a lead series demands a secondary amine with significantly reduced basicity (pKa ~7) to avoid lysosomal trapping or to fine‑tune target engagement, this difluorinated scaffold offers a ~3‑unit pKa reduction relative to its non‑fluorinated counterpart . Medicinal chemists can use this building block to install a weakly basic nitrogen without introducing additional steric bulk.

SAR Studies on the 3,3‑Difluoroazetidine Metabolic Motif

Because the 3,3‑difluoroazetidine substructure is the only fluorinated saturated heterocyclic amine that exhibits elevated intrinsic microsomal clearance [1], this compound serves as a critical tool for structure‑metabolism relationship investigations. Teams can compare matched molecular pairs to determine whether the metabolic lability is beneficial (e.g., for rapidly cleared topical agents) or detrimental.

Synthesis of Fluorinated Kinase Inhibitor Intermediates

The 3,3‑difluoroazetidine moiety is present in potent kinase inhibitors such as the ROCK inhibitor with an IC50 of 91.4 nM [2] and in reported JAK inhibitor intermediates . Procuring the hydrochloride salt of the free amine allows direct incorporation into amide coupling or reductive amination sequences without additional deprotection steps.

Regiochemical Purity Assurance in Procurement

Research supply chain managers must distinguish CAS 1784688-01-2 from the regioisomer CAS 1403766-97-1 to avoid delivery of the incorrect connectivity. The mono‑hydrochloride salt also offers simpler stoichiometric control in subsequent reactions compared to the di‑hydrochloride form, which is often used for the regioisomer .

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